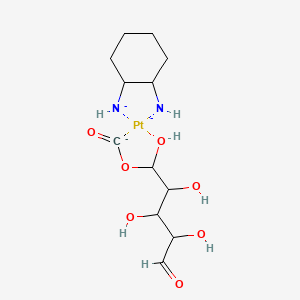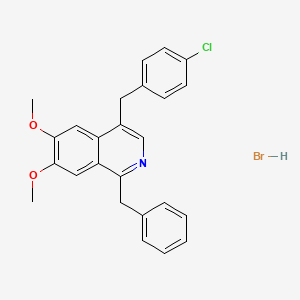
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, chlorobenzyl, and dimethoxyisoquinoline groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves multiple steps. One common synthetic route includes the condensation of intermediate compounds under specific reaction conditions. For instance, intermediate 5 and methoxymethylamine hydrochloride undergo a condensation reaction to form intermediate 6, which is then reacted with methyl magnesium bromide at 90°C for 50 minutes . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies related to cellular processes and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide can be compared with similar compounds such as:
1-Benzyl-4-bromobenzene: This compound has a similar benzyl structure but differs in the presence of a bromine atom instead of a chlorobenzyl group.
4-Chlorobenzyl chloride: This compound shares the chlorobenzyl group but lacks the isoquinoline and dimethoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
62334-32-1 |
|---|---|
Molecular Formula |
C25H23BrClNO2 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C25H22ClNO2.BrH/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17;/h3-11,14-16H,12-13H2,1-2H3;1H |
InChI Key |
ICEIWPOMHQRZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


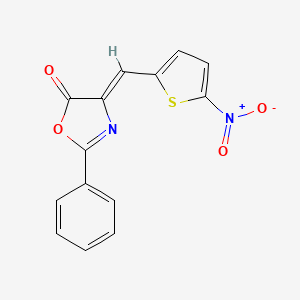
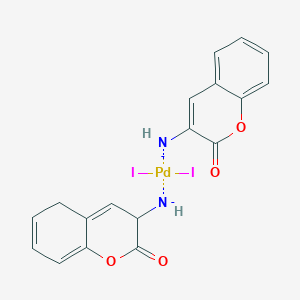
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)

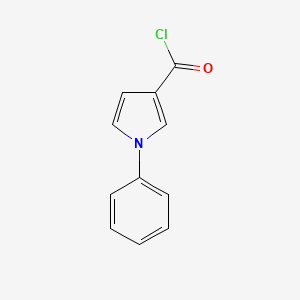
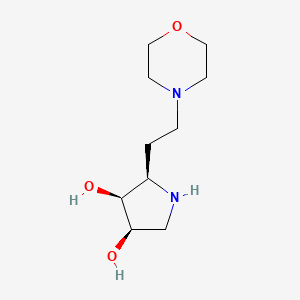
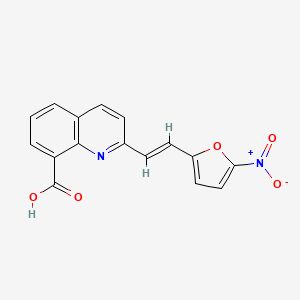
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)


![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

